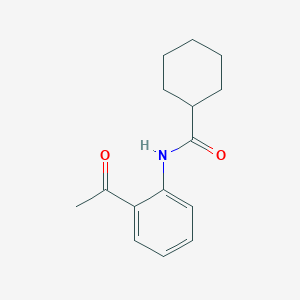

N-(2-Acetylphenyl)cyclohexanecarboxamide

Description

N-(2-Acetylphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarbonyl group attached to a 2-acetylphenylamine moiety. The acetyl group's position on the phenyl ring significantly influences electronic and steric properties, impacting reactivity and biological interactions.

Properties

CAS No. |

433214-46-1 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32g/mol |

IUPAC Name |

N-(2-acetylphenyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C15H19NO2/c1-11(17)13-9-5-6-10-14(13)16-15(18)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18) |

InChI Key |

SRXACQBPSXWUNF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Radiolabeled Serotonin Receptor Ligands

18F-Mefway and 18F-FCWAY are fluorinated cyclohexanecarboxamide derivatives used for positron emission tomography (PET) imaging of serotonin 1A (5-HT₁A) receptors:

Key Insight : The fluoromethyl group in 18F-Mefway enhances metabolic stability compared to 18F-FCWAY, making it superior for prolonged imaging .

Thiourea-Carboxamide Hybrids

Thiourea derivatives of cyclohexanecarboxamide (e.g., H2L1–H2L9 ) exhibit diverse applications:

Key Insight: The thiourea moiety introduces soft sulfur donor atoms, enabling metal coordination and modulating bioactivity .

Coumarin and Azepinone Derivatives

Key Insight: Rigid aromatic systems (e.g., coumarin) enhance fluorescence, while azepinone rings influence solid-state packing via N–H⋯O interactions .

Aliphatic and Bulky Substituents

Key Insight : Bulky substituents like adamantane improve metabolic stability, while linear alkyl chains enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.